1,2-Dihydro Prednicarbate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAMAIXNRIHJGN-KAJVQRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-26-6 | |
| Record name | 1,2-Dihydroprednicarbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDROPREDNICARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Pathways of Formation of 1,2 Dihydro Prednicarbate
Synthetic Methodologies for 1,2-Dihydro Prednicarbate (B1678093) and its Analogs
The direct synthesis of 1,2-Dihydro Prednicarbate is not extensively documented in publicly available literature, as it is primarily considered an impurity or degradation product of Prednicarbate. However, its synthesis can be conceptually approached through the selective reduction of the C1-C2 double bond in the A-ring of the Prednicarbate molecule. A plausible synthetic route involves the catalytic hydrogenation of Prednicarbate. This method is a common strategy for the reduction of α,β-unsaturated ketones in steroid chemistry.
The reaction would typically employ a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) would be critical to achieve the desired regioselectivity, targeting the C1-C2 double bond while preserving other functional groups within the Prednicarbate molecule.
| Reaction Step | Reagents and Conditions | Purpose |
| Starting Material | Prednicarbate | The parent compound with a C1-C2 double bond. |
| Reduction | H₂, Palladium on Carbon (Pd/C) | Selective saturation of the C1-C2 double bond. |
| Solvent | Ethanol, Ethyl Acetate, or similar | To dissolve the steroid and facilitate the reaction. |
| Purification | Chromatography (e.g., HPLC) | To isolate and purify the this compound. |
The synthesis of analogs of this compound would follow similar principles, starting from the corresponding Prednicarbate analog and applying selective hydrogenation techniques.
Stereochemical Considerations in Dihydro-Steroid Synthesis
The reduction of the C1-C2 double bond in the A-ring of a steroid like Prednicarbate introduces a new chiral center at the C1 position, leading to the possibility of two stereoisomers. The stereochemical outcome of the hydrogenation is highly dependent on the steric and electronic environment of the molecule and the chosen catalytic system.
The characterization and control of the stereochemistry at the newly formed chiral centers are paramount, as different stereoisomers can exhibit distinct biological activities and impurity profiles. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for elucidating the precise stereochemistry of the resulting dihydro-steroid.
Investigation of Formation Pathways as a Degradation Product of Prednicarbate
This compound is often formed as a degradation product of Prednicarbate under various stress conditions. Understanding these formation pathways is a critical aspect of drug development and quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Forced degradation studies are performed to identify potential degradation products and elucidate their formation mechanisms.
Corticosteroids possessing the pregna-1,4-diene-3,20-dione chromophore, present in Prednicarbate, are known to be susceptible to photochemical degradation. Exposure to ultraviolet (UV) radiation can induce various photochemical reactions. The photochemistry of these compounds often involves the cyclohexadienone moiety in the A-ring.
Studies on related corticosteroids like prednisolone (B192156) have shown that upon UV irradiation, these molecules can generate excited triplet states. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), which can, in turn, contribute to the degradation of the parent compound. While direct photochemical reduction of the C1-C2 double bond to form the 1,2-dihydro derivative is a plausible pathway, other reactions such as rearrangements and oxidations can also occur. The specific photoproducts formed depend on factors like the wavelength of light, the solvent, and the presence of photosensitizers.
A systematic approach to photostability testing, as outlined in ICH guideline Q1B, is necessary to fully characterize the photochemical degradation pathways of Prednicarbate and to determine if this compound is a significant photoproduct.
Thermal stress is another critical factor that can lead to the degradation of Prednicarbate. Thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry/Derivative Thermogravimetry (TG/DTG) are employed to study the thermal behavior of the drug substance.
The chemical stability of Prednicarbate and the formation kinetics of its degradation products, including this compound, are essential parameters for determining the shelf-life and appropriate storage conditions for the drug product. Stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products.
Kinetic studies on the degradation of corticosteroids often reveal that the reactions follow specific rate laws, such as first-order or second-order kinetics. The rate of degradation can be influenced by various factors, including pH, temperature, and the presence of catalysts. For instance, the degradation of some corticosteroids has been shown to be catalyzed by both acids and bases.
To establish the formation kinetics of this compound, stability studies would need to be conducted under various controlled conditions (e.g., different temperatures, pH values, and light exposure levels). Samples would be analyzed at specific time points to monitor the decrease in Prednicarbate concentration and the corresponding increase in the concentration of this compound. This data would then be used to determine the rate constants and activation energies for the degradation process.
| Stress Condition | Potential Degradation Pathway | Key Parameters to Monitor |
| Photochemical | Excitation of the diene system, potential for reduction or rearrangement. | Wavelength, light intensity, formation of photoproducts. |
| Thermal | Decomposition at elevated temperatures. | Onset temperature of decomposition, mass loss stages. |
| Hydrolytic (Acid/Base) | Catalyzed degradation of functional groups. | pH of the medium, formation of hydrolytic products. |
| Oxidative | Reaction with oxidizing agents. | Concentration of oxidizing agent, formation of oxidation products. |
Control Strategies for this compound in Prednicarbate Manufacturing Processes
The control of impurities, including degradation products like this compound, is a fundamental aspect of pharmaceutical manufacturing and is governed by strict regulatory guidelines (e.g., ICH Q3A/B). A comprehensive control strategy encompasses the entire manufacturing process, from raw material sourcing to the final drug product.
Key elements of a control strategy include:
Raw Material Control: Ensuring the purity of the starting materials and reagents used in the synthesis of Prednicarbate is crucial to minimize the formation of process-related impurities.
Process Optimization and Control: The synthesis and purification steps for Prednicarbate should be carefully designed and controlled to minimize the formation of this compound. This includes optimizing reaction conditions (temperature, pressure, reaction time) and purification methods (crystallization, chromatography) to effectively remove this impurity.
In-Process Controls (IPCs): Implementing IPCs at critical stages of the manufacturing process allows for the monitoring and control of impurity levels in real-time.
Specification Setting: Establishing stringent acceptance criteria for the levels of this compound in the final drug substance and drug product is essential. These specifications are based on toxicological data and regulatory requirements.
Stability-Indicating Analytical Methods: The use of validated stability-indicating analytical methods is necessary for the routine testing of batches to ensure that the levels of this compound remain within the specified limits throughout the shelf-life of the product.
Packaging and Storage: Appropriate packaging that protects the drug product from light and moisture, along with recommended storage conditions, are critical to prevent the formation of degradation products during storage.
By implementing a robust control strategy, pharmaceutical manufacturers can ensure the consistent quality and safety of Prednicarbate products by effectively managing the levels of this compound.
Advanced Analytical Methodologies for Characterization and Quantification of 1,2 Dihydro Prednicarbate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1,2-Dihydro Prednicarbate (B1678093). These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of 1,2-Dihydro Prednicarbate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity of atoms.
For corticosteroids like this compound, both ¹H NMR and ¹³C NMR are utilized. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While specific chemical shift assignments for every atom in this compound are not publicly detailed, Certificates of Analysis for reference standards confirm that the obtained NMR data conform to the expected structure. lgcstandards.com Studies on related corticosteroids often use NMR to investigate complex formation and structure in solution. researchgate.netdiva-portal.org The structural difference between Prednicarbate and this compound—the saturation of the C1-C2 double bond—results in distinct changes in the NMR spectrum, particularly in the chemical shifts and coupling patterns of the protons in the A-ring of the steroid nucleus.
Table 1: Representative ¹H NMR Spectral Data for Key Structural Moieties in Steroids This table is illustrative, based on typical values for steroid structures, as specific, detailed public data for this compound is limited.
| Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity |
| Angular Methyl (C-18) | 0.8 - 1.0 | Singlet |
| Angular Methyl (C-19) | 1.1 - 1.3 | Singlet |
| Methylene/Methine (Steroid Core) | 1.0 - 2.5 | Complex Multiplets |
| H-11 (bearing -OH) | ~4.0 - 4.5 | Multiplet |
| Ethyl Group (-OCH₂CH₃) | 1.2-1.4 (CH₃), 4.1-4.3 (CH₂) | Triplet, Quartet |
| Propionate Group (-COCH₂CH₃) | 1.0-1.2 (CH₃), 2.2-2.4 (CH₂) | Triplet, Quartet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The key structural features include hydroxyl (-OH), ketone (C=O), and ester (C=O, C-O) groups. The saturation of the C1-C2 bond in this compound, compared to the α,β-unsaturated ketone system in Prednicarbate, leads to a shift in the C=O stretching frequency of the A-ring ketone. pg.edu.pl Conjugation typically lowers the C=O stretching frequency, so the non-conjugated ketone in this compound is expected to absorb at a higher wavenumber (around 1710-1720 cm⁻¹) compared to the conjugated ketone in Prednicarbate.
Table 2: Key Infrared Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3550 - 3200 | O-H Stretch | Hydroxyl group (intermolecular bonded) libretexts.org |
| 2980 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ groups spectroscopyonline.com |
| ~1750 | C=O Stretch | Carbonate Ester |
| ~1735 | C=O Stretch | Propionate Ester |
| ~1715 | C=O Stretch | Saturated Ketone (A-ring) pg.edu.pl |
| ~1705 | C=O Stretch | Ketone (C-20) |
| 1280 - 1250 | C-O Stretch | Ester groups |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the precise molecular formula.
For this compound (C₂₇H₃₈O₈), HRMS provides an experimental mass that can be compared to the calculated theoretical mass. nih.govlgcstandards.com This confirmation is vital for distinguishing it from other related compounds and impurities. The fragmentation pattern observed in the mass spectrum can also offer further structural information, corroborating the data from NMR and IR spectroscopy.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₃₈O₈ | nih.govlgcstandards.com |
| Molecular Weight (Monoisotopic) | 490.2567 Da | nih.gov |
| Molecular Weight (Average) | 490.59 g/mol | nih.govlgcstandards.com |
| Purity (by MS) | Conforms to Structure | lgcstandards.com |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from the parent drug, Prednicarbate, and other impurities, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of this compound in pharmaceutical analysis. clearsynth.comsynzeal.com The development and validation of a suitable HPLC method are crucial for quality control applications.
Typically, reversed-phase HPLC (RP-HPLC) is employed. Method development involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. The United States Pharmacopeia (USP) monograph for Prednicarbate outlines an HPLC method for assessing chromatographic purity, which includes the separation of Prednicarbate Related Compound A (this compound). drugfuture.com Validation of the method is performed according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. A Certificate of Analysis for a this compound reference standard reported an HPLC purity of 99.33% at a detection wavelength of 240 nm, demonstrating the effectiveness of HPLC for purity assessment. lgcstandards.com
Table 4: Example of HPLC Method Parameters for Analysis of Prednicarbate and Related Compounds This table represents typical conditions as found in pharmacopeial methods and related literature.
| Parameter | Description |
| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |
| Mobile Phase | Gradient mixture of water and acetonitrile/methanol drugfuture.com |
| Detector | UV-Vis, set at ~240 nm lgcstandards.com |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is generally less suitable for the direct analysis of large, non-volatile, and thermally labile molecules like corticosteroids. The high temperatures required for volatilization in the GC inlet can cause decomposition of the analyte.
However, GC analysis can be made feasible through chemical derivatization. This process converts the non-volatile steroid into a more volatile and thermally stable derivative. For corticosteroids, derivatization often targets the hydroxyl groups to form silyl (B83357) ethers (e.g., using BSTFA) or other stable derivatives. While specific, validated GC methods for this compound are not commonly reported in mainstream pharmaceutical literature, GC-MS could potentially be used as a supplementary technique for identification, especially in metabolomics or specialized research contexts where derivatization is a standard procedure. nih.gov The choice of analytical method remains overwhelmingly in favor of HPLC due to its direct applicability and robustness for such compounds. ethernet.edu.et
Hyphenated Techniques for Identification and Quantification (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern pharmaceutical analysis. nih.govhumanjournals.com The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of corticosteroids like this compound due to its high sensitivity and selectivity. nih.gov This technique allows for the separation of complex mixtures, followed by the precise identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns. humanjournals.comnih.gov
Research has demonstrated the utility of LC-MS/MS in studying the thermal decomposition of Prednicarbate, where the resulting degradation products were successfully characterized. researchgate.net In such studies, the liquid chromatography stage separates the parent drug from its degradants, including any this compound formed, before they enter the mass spectrometer for structural elucidation.
The sensitivity of LC-MS/MS makes it invaluable for detecting trace-level impurities. A validated LC-MS/MS method for a highly potent compound demonstrated a limit of detection (LOD) of 0.87 ng/mL and a limit of quantification (LOQ) of 1.50 ng/mL for Prednicarbate, showcasing the technique's ability to measure minute quantities. researchgate.net Such methods are essential for applications like cleaning validation in manufacturing facilities. researchgate.net The development of these methods involves optimizing various parameters to achieve the desired separation and detection sensitivity.
Table 1: Typical Parameters for LC-MS/MS Analysis of Corticosteroids
| Parameter | Typical Setting/Value |
|---|---|
| Chromatography Column | C18 reversed-phase (various dimensions) |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often containing a modifier like formic acid. tandfonline.com |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. nih.govtandfonline.com |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification, enabling high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |
| LOD/LOQ | Can achieve sub-ng/mL to low ng/mL levels, depending on the analyte and matrix. nih.govresearchgate.net |
Impurity Profiling and Related Substance Analysis in Prednicarbate Batches
Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance. synzeal.comcphi-online.com For Prednicarbate, this compound is a significant process-related impurity and potential degradant. It is officially recognized in the United States Pharmacopeia (USP) as USP Prednicarbate Related Compound A. drugfuture.comlgcstandards.com
Official monographs provide standardized procedures and acceptance criteria for impurity levels. The USP monograph for Prednicarbate outlines a liquid chromatography method to separate Prednicarbate from its related compounds. drugfuture.com It sets specific limits, such as not more than 0.5% for any individual related compound, to ensure the purity of the drug substance. drugfuture.com
Beyond this compound, other related substances and potential impurities in Prednicarbate batches are also monitored. These impurities can arise from the synthesis process, degradation, or storage. maynoothuniversity.ie Comprehensive analysis ensures that their levels are controlled within pharmaceutically acceptable limits.
Table 2: Selected Impurities and Related Substances of Prednicarbate
| Compound Name | Alternative Name / Designation | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | USP Prednicarbate Related Compound A; Impurity F | 671225-26-6 | C₂₇H₃₈O₈ pharmaffiliates.comnih.gov |
| Prednisolone-17-ethylcarbonate | Prednicarbate Related Compound B | 104286-02-4 | C₂₄H₃₂O₇ pharmaffiliates.com |
| Prednisolone (B192156) 21-propionate | Prednicarbate Related Compound C | 5740-62-5 | C₂₄H₃₂O₆ pharmaffiliates.comsigmaaldrich.com |
| Prednicarbate Impurity E | - | 671225-23-3 | C₂₆H₃₄O₈ pharmaffiliates.com |
| Prednicarbate Impurity G | - | NA | C₃₀H₄₂O₉ pharmaffiliates.com |
Development and Certification of Reference Standards for Research and Quality Control
The accuracy of any quantitative analysis relies on the availability of high-purity reference standards. synzeal.com For this compound, certified reference materials (CRMs) are developed and produced to serve as a benchmark for analytical methods used in quality control laboratories. sigmaaldrich.comaquigenbio.com These standards are essential for method validation, instrument calibration, and ensuring the identity, purity, and strength of pharmaceutical products. synzeal.com
The development and certification of a reference standard is a meticulous process. It involves the chemical synthesis of the compound, followed by extensive purification and characterization to confirm its structure and establish its purity. lgcstandards.com Reputable suppliers produce these standards in accordance with international quality management systems, such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comlgcstandards.com
A Certificate of Analysis (CofA) accompanies a certified reference standard, providing detailed information on the analytical tests performed and their results. For this compound, this includes data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) to confirm molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity. lgcstandards.com Pharmacopeial bodies, such as the USP, also provide official reference standards that have been rigorously tested by multiple laboratories to ensure their suitability for use in official assays. avantorsciences.com
Table 3: Example Certificate of Analysis Data for this compound Reference Standard
| Test | Specification / Method | Example Result |
|---|---|---|
| Appearance | Visual Inspection | White to Pale Grey Solid lgcstandards.com |
| Structure Confirmation | NMR Spectroscopy | Conforms to Structure lgcstandards.com |
| Identity Confirmation | Mass Spectrometry (MS) | Conforms to Structure lgcstandards.com |
| Purity | HPLC (e.g., at 240 nm) | 99.33% lgcstandards.com |
| Elemental Analysis | Combustion Analysis | %C: 64.86, %H: 7.80 (Conforms) lgcstandards.com |
| Specific Rotation | Polarimetry | +83.0° (c = 1.0, Ethanol) lgcstandards.com |
Data based on a sample Certificate of Analysis from LGC Standards. lgcstandards.com
Structure Activity Relationship Sar and Computational Considerations of Dihydro Steroids Relevant to 1,2 Dihydro Prednicarbate
Impact of A-Ring Saturation on Steroidal Conformation and Receptor Recognition
The introduction of a single bond at the C1-C2 position, converting Prednicarbate (B1678093) to 1,2-Dihydro Prednicarbate, removes the planarity enforced by the Δ¹,⁴-diene system in the A-ring of the parent compound. This saturation has profound stereochemical consequences.
The A-ring of corticosteroids like Prednicarbate, which contains a 4,5-double bond and often a 1,2-double bond, is relatively flat. researchgate.netresearchgate.net This planarity is considered crucial for optimal binding within the ligand-binding pocket (LBP) of the glucocorticoid receptor. core.ac.uk The saturation of the 1,2-double bond to form this compound leads to a more flexible and puckered A-ring conformation. researchgate.netacs.org Specifically, the A-ring transitions from a flattened "sofa" or "half-chair" conformation to a more defined "chair" or "twist-boat" conformation, typical of saturated cyclohexane (B81311) systems. fossee.inwikipedia.org
Table 1: Comparative Conformational Features of A-Ring Saturated vs. Unsaturated Steroids
| Feature | A-Ring Unsaturated (e.g., Prednicarbate) | A-Ring Saturated (e.g., this compound) | Impact on Receptor Recognition |
| C1-C2 Bond | Double Bond (sp² hybridization) | Single Bond (sp³ hybridization) | Alters ring geometry and electronic distribution. core.ac.uk |
| A-Ring Conformation | Relatively planar, "half-chair" or "sofa" | Puckered, flexible, "chair" or "twist-boat" conformation. acs.orgfossee.in | A planar A-ring is generally favored for high-affinity GR binding. core.ac.uk |
| Molecular Flexibility | More rigid A-ring structure. | Increased conformational flexibility in the A-ring. researchgate.netnih.gov | Higher flexibility may lead to an entropic penalty upon binding, potentially reducing affinity. |
| Interaction with LBP | Optimized planar shape for stacking and hydrophobic interactions. nih.govpnas.org | Altered 3D shape may disrupt optimal contacts with key receptor residues. nih.gov | The change in conformation can affect the stability of the ligand-receptor complex. |
Molecular Docking and Dynamics Simulations of this compound with Target Proteins
While specific molecular docking and dynamics simulation studies for this compound are not extensively published, the principles of these computational techniques can be used to predict its behavior. nih.gov Molecular docking would be employed to place the this compound molecule into the known crystal structure of the glucocorticoid receptor's ligand-binding domain. researchgate.net The goal would be to predict the most stable binding pose and to calculate a "docking score," which estimates the binding affinity.
Molecular dynamics (MD) simulations could then be used to observe the stability of the docked complex over time (nanoseconds to microseconds). nih.govconicet.gov.arplos.org Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): An analysis of the RMSD of the ligand within the binding pocket would indicate its stability. Higher fluctuations for this compound compared to Prednicarbate might suggest a less stable binding mode. frontiersin.org
Root Mean Square Fluctuation (RMSF): This would highlight which parts of the molecule and receptor are most mobile. Increased fluctuation in the A-ring of the ligand and adjacent receptor residues would be expected. conicet.gov.arfrontiersin.org
Hydrogen Bond Analysis: MD simulations would track the occupancy of key hydrogen bonds over the simulation time. A lower occupancy of critical hydrogen bonds for the this compound complex would imply weaker binding. nih.gov
These simulations, by modeling the dynamic nature of the interaction, provide a more realistic picture than static docking alone and could quantify the impact of A-ring saturation on the stability of the ligand-receptor complex. frontiersin.org
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations are powerful tools for understanding the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions. nih.govresearchgate.net For this compound, QM methods like Density Functional Theory (DFT) could be used to calculate several key properties.
One of the most significant changes upon saturation of the C1-C2 bond is the loss of the extended π-conjugated system in the A-ring. In Prednicarbate, the Δ¹,⁴-dien-3-one system creates a delocalized electron cloud. Saturation disrupts this, leading to a more localized electron distribution in the A-ring of this compound. core.ac.uk This change influences the molecule's electrostatic potential surface, which governs how it is "seen" by the receptor.
QM calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. core.ac.uk Comparing these values for Prednicarbate and its dihydro metabolite would reveal differences in their electronic reactivity. Furthermore, the electrostatic potential map would show a different distribution of partial positive and negative charges across the A-ring, which could affect the strength of electrostatic and π-stacking interactions within the receptor pocket. nih.govpnas.org Studies on saturated polycyclic hydrocarbons suggest that even in the absence of double bonds, electronic effects can be transmitted through the sigma-bond framework, but the nature and efficiency of this transmission are different from that in conjugated systems. core.ac.uk
Comparative Analysis of Molecular Descriptors between Prednicarbate and this compound for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to correlate a molecule's structure with its biological activity. nih.govacs.org Comparing key descriptors for Prednicarbate and this compound can provide quantitative insight into how A-ring saturation affects properties relevant to receptor binding.
The saturation of the C1-C2 double bond increases the hydrogen count by two and converts two sp² carbons to sp³ carbons. This seemingly small change affects several important descriptors:
LogP (Lipophilicity): The removal of a double bond generally leads to a slight increase in lipophilicity. However, the conformational changes could also affect solvent-accessible surface area, making the net effect on LogP complex. Increased lipophilicity can sometimes enhance receptor binding affinity. ingentaconnect.comresearchgate.net
Polar Surface Area (PSA): This descriptor is related to a molecule's ability to form hydrogen bonds. The core functional groups remain the same, so the PSA is not expected to change significantly, but the accessibility of these groups might be altered by the new A-ring conformation.
Molecular Shape and Volume: Descriptors related to 3D shape will be most affected. The saturated ring is less planar and has a different volume distribution, which is critical for steric complementarity with the receptor binding site. core.ac.uk
Electronic Descriptors: As discussed in the QM section, descriptors like HOMO/LUMO energies and dipole moment will change due to the altered electronic structure of the A-ring.
Table 2: Comparative Analysis of Predicted Molecular Descriptors
| Molecular Descriptor | Prednicarbate nih.govdrugbank.come-lactancia.org | This compound nih.gov | Implication for Biological Activity |
| Molecular Formula | C₂₇H₃₆O₈ | C₂₇H₃₈O₈ | Addition of two hydrogen atoms upon saturation of one double bond. |
| Molecular Weight | ~488.6 g/mol | ~490.6 g/mol | Minimal change; not expected to significantly impact activity. |
| XLogP3 (Lipophilicity) | 3.1 | 3.3 | A slight increase in lipophilicity for the dihydro metabolite. |
| Hydrogen Bond Donors | 1 | 1 | No change; the 11-OH group is the sole donor. |
| Hydrogen Bond Acceptors | 8 | 8 | No change; oxygen atoms in carbonyl and ether groups act as acceptors. |
| Topological Polar Surface Area | 116 Ų | 116 Ų | No change in the count of polar atoms, but their 3D accessibility may differ. |
| Rotatable Bond Count | 10 | 10 | The core ring structure's flexibility is altered, not the number of rotatable side-chain bonds. |
| Key Structural Feature | Δ¹,⁴-dien-3-one system in A-ring | 4-en-3-one system in A-ring | Loss of the C1=C2 double bond leads to a less planar, more flexible A-ring, which is generally correlated with reduced glucocorticoid activity. core.ac.uk |
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